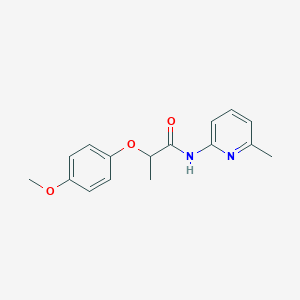
2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide, also known as MPP, is a chemical compound that has been studied for its potential use in scientific research. MPP is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes in the body. In
Mecanismo De Acción
2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes in the body, including learning and memory, attention, and inflammation. By blocking the α7 nicotinic acetylcholine receptor, 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide can modulate these processes and potentially improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has been shown to have several biochemical and physiological effects in animal models, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has also been shown to improve synaptic plasticity and reduce amyloid-beta accumulation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has several advantages for use in lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its potential to improve cognitive function and reduce inflammation. However, there are also limitations to the use of 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide, including the development of more selective and potent analogs, the investigation of its potential use in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine the safety and efficacy of 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide in humans, and to explore potential drug-drug interactions and other factors that may affect its use in clinical settings.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide is a chemical compound that has been studied for its potential use in scientific research. 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. While there are advantages to the use of 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide in lab experiments, there are also limitations and further research is needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has been studied for its potential use in various scientific research applications, including the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders. 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Additionally, 2-(4-methoxyphenoxy)-N-(6-methyl-2-pyridinyl)propanamide has been shown to improve working memory in animal models of schizophrenia.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-4-6-15(17-11)18-16(19)12(2)21-14-9-7-13(20-3)8-10-14/h4-10,12H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUMGOJGOZXCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



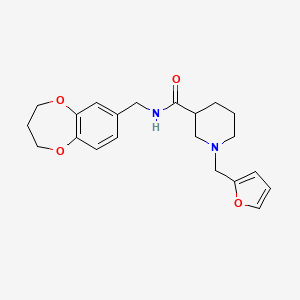
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4108077.png)
![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4108088.png)
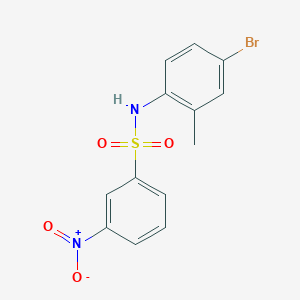
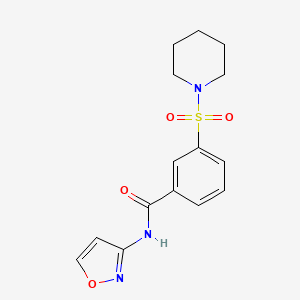
![N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4108125.png)
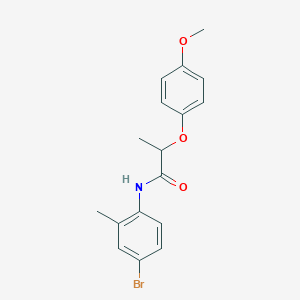
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4108132.png)

![2-amino-4-methyl-9-(2-methylphenyl)-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4108147.png)
![4,4,6,9-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4108148.png)
![5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B4108163.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4108168.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(pyridin-2-ylmethyl)urea](/img/structure/B4108175.png)